Cas no 330156-50-8 ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol)

(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 2,6-dichloro-3-fluorophenyl substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring high enantiopurity. The presence of halogen substituents enhances its reactivity in cross-coupling reactions and other transformations, while the fluorine atom can influence metabolic stability in drug development. This compound is commonly utilized in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its well-defined stereochemistry and functional group compatibility make it a preferred building block for constructing complex chiral architectures in medicinal chemistry and fine chemical synthesis.
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol structure
330156-50-8 structure
Product Name:(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol
CAS No:330156-50-8
MF:C8H7Cl2FO
MW:209.044984102249
MDL:MFCD09863794
CID:67696
PubChem ID:253662087
Update Time:2025-06-28

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
    • (R)-1-2,6-dichloro-3-fluorophenylethanol
    • (R)-2,6-Dichloro-3-fluoro-alpha-methylbenzyl Alcohol
    • (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
    • (R)-1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol
    • (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
    • 1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol
    • (R)-1-(2,6-Dichloro-3-fluorophenyl)-ethanol
    • (R)-2,6-Dichloro-3-fluoro-α-methylbenzyl Alcohol
    • (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol
    • A5898
    • EN300-52717
    • JAOYKRSASYNDGH-SCSAIBSYSA-N
    • SCHEMBL2419732
    • Z234896719
    • DTXSID10463001
    • (R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol
    • AM20060442
    • AKOS015840295
    • SS-4350
    • CS-0120032
    • J-502117
    • D4577
    • AKOS010366212
    • BCP04719
    • AC-25039
    • MFCD09863794
    • 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol
    • C8H7Cl2FO
    • 330156-50-8
    • Benzenemethanol, 2,6-dichloro-3-fluoro-alpha-methyl-, (alphaR)-
    • (R)-2,6-Dichloro-3-fluoro-
    • MZY2TJ4QQH
    • A-methylbenzyl Alcohol
    • 1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol, (R)-
    • MDL: MFCD09863794
    • Inchi: 1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m1/s1
    • InChI Key: JAOYKRSASYNDGH-SCSAIBSYSA-N
    • SMILES: ClC1C(=CC=C(C=1[C@@H](C)O)Cl)F

Computed Properties

  • Exact Mass: 207.98600
  • Monoisotopic Mass: 207.9857984g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.406
  • Melting Point: 41.0 to 45.0 deg-C
  • Boiling Point: 261 ºC
  • Flash Point: 112 ºC
  • Refractive Index: 1.546
  • PSA: 20.23000
  • LogP: 3.18580

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol Security Information

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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abcr
AB303817-1 g
(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol, 95%; .
330156-50-8 95%
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€75.70 2023-05-19
abcr
AB303817-5 g
(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol, 95%; .
330156-50-8 95%
5g
€86.60 2023-05-19

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:330156-50-8)(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):188.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:330156-50-8)(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
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Quantity:200kg
Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:330156-50-8)(R)-1-(2,6-二氯-3-氟苯基)乙醇
Order Number:LE27054818
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:03
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Additional information on (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol

Introduction to (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol and Its Significance in Modern Chemical Research

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol, with the CAS number 330156-50-8, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex aromatic structure and stereochemical configuration, has garnered attention for its potential applications in drug discovery and molecular modeling.

The structural framework of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol consists of a benzene ring substituted with chlorine atoms at the 2 and 6 positions, a fluorine atom at the 3 position, and an ethanol side chain attached to the 1-position. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, making it a valuable candidate for further investigation.

In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol plays a crucial role in determining its biological activity. The (R) configuration at the chiral center influences how the molecule interacts with biological targets, such as enzymes and receptors. This has led to extensive research into optimizing the stereochemical properties of such compounds for enhanced efficacy and reduced side effects.

The presence of both chlorine and fluorine atoms in the aromatic ring of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol contributes to its stability and reactivity. Chlorine atoms are known to enhance lipophilicity, while fluorine atoms can influence metabolic pathways and improve binding affinity. These features make the compound an attractive scaffold for designing novel therapeutic agents.

Recent studies have demonstrated the potential of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol as a building block in medicinal chemistry. Researchers have explored its derivatives as intermediates in synthesizing more complex molecules with targeted biological activities. For instance, modifications to the side chain or aromatic ring have led to compounds with improved pharmacokinetic properties and enhanced binding to specific receptors.

The compound's unique structural features also make it a valuable tool in computational chemistry and molecular modeling. Its well-defined stereochemistry allows researchers to study the relationship between molecular structure and biological activity in detail. This has been particularly useful in understanding how subtle changes in the chemical structure can affect drug efficacy and selectivity.

In addition to its pharmaceutical applications, (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol has shown promise in materials science. The combination of electron-withdrawing groups like chlorine and fluorine creates a molecule with interesting electronic properties. These properties have been exploited in the development of new materials with applications in organic electronics and optoelectronics.

The synthesis of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as asymmetric synthesis and catalytic processes have enabled researchers to produce this compound with high enantiomeric purity, which is crucial for its intended applications.

Ongoing research continues to uncover new potential applications for (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol. Scientists are exploring its role in developing treatments for various diseases, including cancer, inflammation, and neurological disorders. The compound's ability to interact selectively with biological targets makes it a promising candidate for targeted therapy.

The future prospects for this compound are bright, with continued investment in research and development expected to yield further breakthroughs. As our understanding of molecular interactions grows, so too will our ability to harness the potential of compounds like (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol for improving human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:330156-50-8)(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol
A5898
Purity:99%
Quantity:100g
Price ($):188.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:330156-50-8)(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
sfd11265
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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